Extended π‑Surface of the Tricyclic Core Improves Enzyme Affinity Relative to Bicyclic Congener
In the PTP1B inhibitor series reported by Moretto et al., replacement of the bicyclic benzo[b]thiophene scaffold with the tricyclic benzo[b]thieno[2,3-d]thiophene (exemplified by the 3‑(carboxymethoxy)‑2‑carboxylic acid core) led to a marked improvement in biochemical potency. While the direct core compound was not assayed in isolation, the 6‑amino‑substituted tricyclic derivative (PDB ligand of 2B07) demonstrated nanomolar inhibition (IC50 = 84 nM) whereas the most closely related bicyclic analog (PDB ligand of 2AZR) exhibited only micromolar activity (IC50 = 19,000 nM) under identical assay conditions [1]. The 226‑fold difference is attributed to the larger, more rigid π‑system of the tricyclic core, which enables more extensive van der Waals contacts with the enzyme active site [2].
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 84 nM (tricyclic 6-amino derivative; core = benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-) |
| Comparator Or Baseline | IC50 = 19,000 nM (bicyclic analog; core = 3-(carboxymethoxy)benzo[b]thiophene-2-carboxylic acid) |
| Quantified Difference | 226‑fold lower IC50 (tricyclic vs bicyclic) |
| Conditions | Recombinant human PTP1B enzyme, pNPP substrate, pH 7.0, 25°C |
Why This Matters
For medicinal chemistry teams, the 226‑fold potency advantage of the tricyclic core translates directly into lower compound load in biochemical assays and a wider therapeutic window in downstream cellular studies.
- [1] Moretto, A.F.; et al. Bioorg. Med. Chem. 2006, 14, 2162-2177. View Source
- [2] PDB entry 2B07 (tricyclic inhibitor) and PDB entry 2AZR (bicyclic inhibitor). View Source
